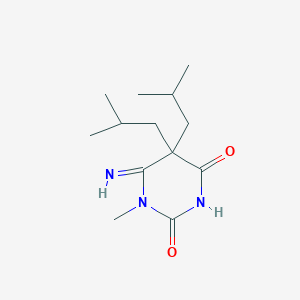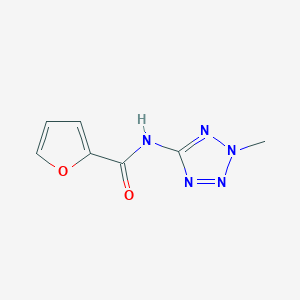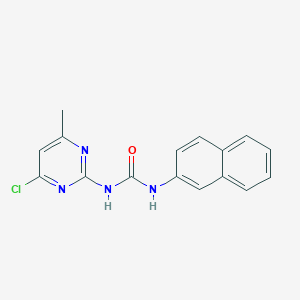![molecular formula C23H29N3O4 B5597140 (1R,7S)-3-(2-ethylbutyl)-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one](/img/structure/B5597140.png)
(1R,7S)-3-(2-ethylbutyl)-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7S)-3-(2-ethylbutyl)-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)-10-oxa-3-azatricyclo[52101,5]dec-8-en-4-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-3-(2-ethylbutyl)-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the azetidine ring, followed by the construction of the tricyclic framework. The final steps involve the introduction of the pyridin-3-yloxy group and the 2-ethylbutyl side chain. Reaction conditions often include the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1R,7S)-3-(2-ethylbutyl)-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-yloxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1R,7S)-3-(2-ethylbutyl)-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (1R,7S)-3-(2-ethylbutyl)-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Uniqueness
(1R,7S)-3-(2-ethylbutyl)-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one is unique due to its tricyclic structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(1R,7S)-3-(2-ethylbutyl)-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-3-15(4-2)11-26-14-23-8-7-18(30-23)19(20(23)22(26)28)21(27)25-12-17(13-25)29-16-6-5-9-24-10-16/h5-10,15,17-20H,3-4,11-14H2,1-2H3/t18-,19?,20?,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSMPZAHOMPPEE-VKDVSPNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC23C=CC(O2)C(C3C1=O)C(=O)N4CC(C4)OC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)CN1C[C@]23C=C[C@H](O2)C(C3C1=O)C(=O)N4CC(C4)OC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-4-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5597073.png)
![spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1'-cyclopentane]](/img/structure/B5597077.png)
![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)
![2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597089.png)
![5-ethyl-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5597108.png)
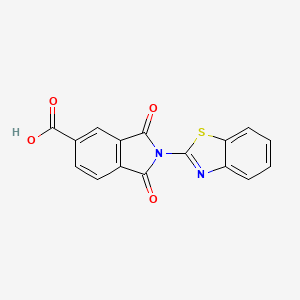
![8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5597117.png)
![N-((3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5597120.png)
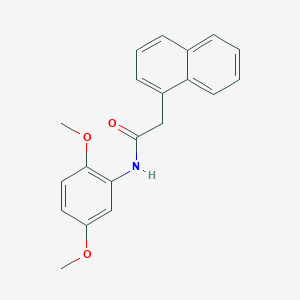
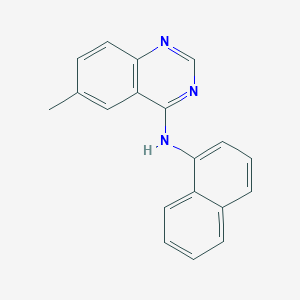
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide](/img/structure/B5597133.png)
